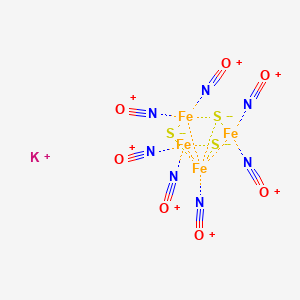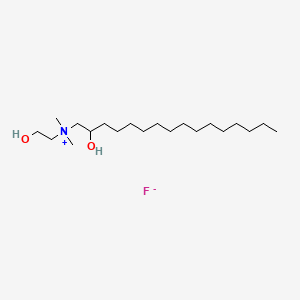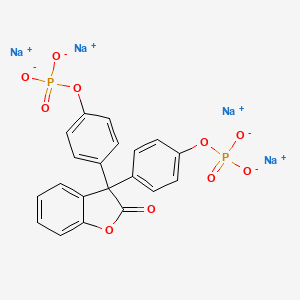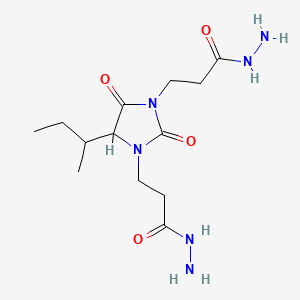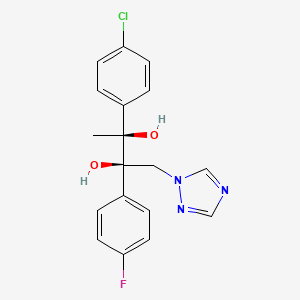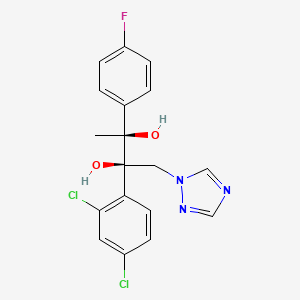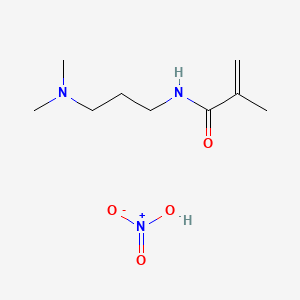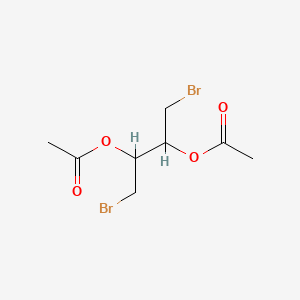
1,4-Dibromobutane-2,3-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromobutane-2,3-diyl diacetate is an organic compound with the molecular formula C8H12Br2O4. It is a derivative of butane, where two bromine atoms and two acetate groups are attached to the carbon chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dibromobutane-2,3-diyl diacetate can be synthesized through the bromination of butane derivatives followed by acetylation. One common method involves the reaction of 1,4-dibromobutane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and acetic anhydride in a controlled environment ensures the consistent production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dibromobutane-2,3-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of diols.
Reduction Reactions: The compound can be reduced to form butane derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: 1,4-Butanediol.
Reduction: 1,4-Butanediol or partially brominated butane derivatives.
Oxidation: 1,4-Butanedioic acid (succinic acid).
Wissenschaftliche Forschungsanwendungen
1,4-Dibromobutane-2,3-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-dibromobutane-2,3-diyl diacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions. The acetate groups can participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromobutane: Lacks the acetate groups, making it less reactive in esterification reactions.
1,4-Butanediol diacetate: Lacks the bromine atoms, making it less reactive in substitution reactions.
2,3-Dibromobutane: Different positioning of bromine atoms, leading to different reactivity and applications.
Uniqueness
1,4-Dibromobutane-2,3-diyl diacetate is unique due to the presence of both bromine and acetate groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
78314-10-0 |
|---|---|
Molekularformel |
C8H12Br2O4 |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
(3-acetyloxy-1,4-dibromobutan-2-yl) acetate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(11)13-7(3-9)8(4-10)14-6(2)12/h7-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DANAEPFRHWNMKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(CBr)C(CBr)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


